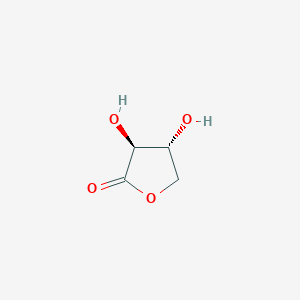

D-threonolactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-threonolactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3S,4R-diastereomer). It is a diol and a butan-4-olide. It is an enantiomer of a L-threonolactone.

Applications De Recherche Scientifique

Chemical Properties and Structure

D-threonolactone is characterized by its dihydrofuran-2-one structure, which includes hydroxy groups at the C-3 and C-4 positions. Its molecular formula is C4H6O4 and it exists as a diastereomer, specifically the 3S,4R configuration . This structural uniqueness contributes to its reactivity and interactions in biological systems.

Metabolic Pathway Studies

This compound plays a significant role in metabolic pathway investigations. Recent studies have demonstrated its involvement in the biosynthesis of various compounds through enzymatic reactions. For instance, researchers have successfully constructed a synthetic metabolic pathway that utilizes D-threonate as a precursor, employing enzymes such as D-threonate dehydratase and D-threono-1,4-lactonase to facilitate conversions . This synthetic approach not only aids in understanding metabolic processes but also has implications for biotechnological applications.

Neurobiomarker Research

In the context of neurobiomarker identification, this compound has been linked to metabolic changes in conditions such as hypoxic-ischemic encephalopathy (HIE). Studies indicate that levels of this compound increase in patients with HIE, suggesting its potential as a biomarker for this condition . The monitoring of threonolactone levels could provide insights into the metabolic status of affected individuals and aid in clinical decision-making.

Synthesis of Nucleic Acid Analogues

This compound is also explored in the synthesis of nucleic acid analogues. Its structural properties allow it to serve as a building block for threose nucleic acids (TNAs), which are artificial nucleic acids with promising applications in gene therapy and molecular detection . The ability to engineer TNAs from this compound enhances the toolkit available for researchers working on genetic engineering and synthetic biology projects.

Case Study 1: Enzymatic Production Pathways

A study conducted on the enzymatic production pathways involving this compound highlighted its utility in creating high-yield bioprocesses. The research focused on optimizing enzyme variants to improve the efficiency of D-threose production from glycolaldehyde. The engineered enzymes exhibited significantly enhanced catalytic activity compared to their wild-type counterparts, showcasing the potential for industrial applications in sugar production .

Case Study 2: Metabolomic Profiling in Clinical Settings

In clinical metabolomics, this compound was identified as a significant metabolite associated with oxidative stress conditions. A study analyzing blood samples from patients with overhydrated hereditary stomatocytosis revealed elevated levels of threonolactone alongside other metabolites derived from ascorbate degradation. This finding underscores the importance of this compound as a marker for metabolic disturbances linked to oxidative stress .

Comparative Data Table

Propriétés

Formule moléculaire |

C4H6O4 |

|---|---|

Poids moléculaire |

118.09 g/mol |

Nom IUPAC |

(3S,4R)-3,4-dihydroxyoxolan-2-one |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m1/s1 |

Clé InChI |

SGMJBNSHAZVGMC-GBXIJSLDSA-N |

SMILES |

C1C(C(C(=O)O1)O)O |

SMILES isomérique |

C1[C@H]([C@@H](C(=O)O1)O)O |

SMILES canonique |

C1C(C(C(=O)O1)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.